molecular formula C17H17N5OS B2765931 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 483984-39-0

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2765931
CAS No.: 483984-39-0
M. Wt: 339.42
InChI Key: NNZPHJDIWUCOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological activities, including anticancer and kinase inhibitory properties. The structure combines a pyrazolo[3,4-d]pyrimidine core with a thioether linkage to a pyrrolidin-1-yl ethanone moiety. This substitution pattern is critical for modulating biological activity and physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-15(21-8-4-5-9-21)11-24-17-14-10-20-22(16(14)18-12-19-17)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZPHJDIWUCOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a substitution reaction using phenyl halides or phenylboronic acids in the presence of a catalyst.

    Thioether formation: The thiol group can be introduced via nucleophilic substitution reactions.

    Attachment of the pyrrolidinyl ethanone moiety: This final step may involve the reaction of the thioether intermediate with a pyrrolidinyl ethanone derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and pyrrolidinyl groups may participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, boronic acids, and organometallic reagents.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted derivatives: From various substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in organic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development:

Industry

    Material Science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Pharmacological Activity

EGFR-TK Inhibition

Compound 71 (4-(4-fluorophenyl)-6-oxo-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1,6-dihydropyrimidine-5-carbonitrile) is a close analog with demonstrated EGFR-TK inhibition, showing antiproliferative activity against MCF-7 and A-549 cancer cell lines. The thioether linkage and fluorophenyl group are hypothesized to enhance target binding and cellular uptake .

Chromenone Derivatives

Patented compounds (e.g., Example 33 and 64 in –6) feature fluorophenyl and chromenone substituents.

Physicochemical Properties

  • Molecular Weight and Solubility: The piperidine carboxylate analog (C19H21N5O2, MW 351.41) in has a polar ester group, likely improving aqueous solubility compared to the pyrrolidin-1-yl ethanone derivative. In contrast, the nitro-phenyl methanone () introduces strong electron-withdrawing effects, which may reduce solubility but enhance stability .
  • Melting Points: Chromenone derivatives (e.g., Example 33) exhibit high melting points (303–306°C), suggesting crystalline stability suitable for formulation .

Table 3: Physicochemical Comparison

Compound Structure Molecular Weight Key Functional Group Notable Property Reference ID
Pyrrolidin-1-yl ethanone derivative Not reported Thioether, pyrrolidine Likely moderate solubility N/A
Piperidine carboxylate 351.41 Ester Enhanced solubility
Nitro-phenyl methanone Not reported Nitro group High stability

Structural Modifications and Trends

  • Thioether vs. Oxoethyl Linkages : Thioether groups (as in the target compound) may confer better metabolic resistance compared to oxoethyl linkages seen in intermediates 2–10 (), which are prone to hydrolysis .
  • Heterocyclic Hybrids: The thieno-pyrimidine hybrid () demonstrates that fused heterocycles can expand biological target diversity, though synthetic complexity increases .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Thioether formation : Reacting a pyrazolo[3,4-d]pyrimidine precursor (e.g., 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) .
  • Ketone functionalization : Coupling the thiol intermediate with pyrrolidine via nucleophilic substitution or amidation, often requiring anhydrous conditions and catalysts like triethylamine .
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization (e.g., using acetonitrile) .

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:
Key analytical techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the pyrrolidine ring (δ 1.5–3.5 ppm for CH₂ groups) and pyrazolo[3,4-d]pyrimidine aromatic protons (δ 7.0–9.0 ppm) .
    • IR : Identify thioether (C–S stretch, ~600–700 cm⁻¹) and ketone (C=O stretch, ~1700 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and methanol/water gradients .

Advanced: What in vitro assays are suitable for evaluating the compound’s anticancer activity, and how should conflicting data be resolved?

Methodological Answer:

  • Cell viability assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 µM) .
  • Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition assays if targeting enzyme pathways .
    Resolving Data Contradictions :
  • Compare results across multiple cell lines to rule out cell-specific effects.
  • Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Advanced: How can researchers investigate the compound’s interaction with biological targets, such as kinases or receptors?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes against kinases (e.g., EGFR, BRAF) or G-protein-coupled receptors (GPCRs) .
  • Enzyme inhibition assays : Measure IC₅₀ values using ATP-dependent kinase assays (e.g., ADP-Glo™) under physiologically relevant conditions (pH 7.4, 37°C) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .

Advanced: What strategies mitigate solubility issues in biological assays, given the compound’s lipophilic nature?

Methodological Answer:

  • Solubilization agents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin for aqueous solutions .
  • Prodrug design : Introduce phosphate or PEG groups to enhance hydrophilicity without altering core activity .
  • Formulation testing : Compare bioavailability in PBS, cell culture media, and serum-containing solutions using LC-MS quantification .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage conditions : Store at –20°C in airtight, light-protected vials under inert gas (argon or nitrogen) .
  • Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., oxidation of the thioether moiety) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Modify substituents : Test analogs with fluorophenyl (enhanced lipophilicity) or morpholino (improved solubility) groups .
  • Pharmacophore mapping : Use X-ray crystallography (if available) or computational models to identify critical binding motifs .
  • In vivo validation : Prioritize analogs with <10 nM IC₅₀ in vitro and >50% oral bioavailability in rodent models .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic/basic byproducts before disposing in halogenated waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.